Cas no 90870-77-2 (2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol structure
90870-77-2 structure
Product Name:2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
CAS No:90870-77-2
MF:C10H12N4O
MW:204.228481292725
CID:4773194
PubChem ID:62825488
Update Time:2025-11-01

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-
    • 2-(5-amino-3-pyridin-2-ylpyrazol-1-yl)ethanol
    • 2-(5-Amino-3-pyridin-2-yl-pyrazol-1-yl)-ethanol
    • 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol
    • Inchi: 1S/C10H12N4O/c11-10-7-9(13-14(10)5-6-15)8-3-1-2-4-12-8/h1-4,7,15H,5-6,11H2
    • InChI Key: HLQUVQGEAUWRII-UHFFFAOYSA-N
    • SMILES: OCCN1C(=CC(C2C=CC=CN=2)=N1)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 202
  • XLogP3: -0.2
  • Topological Polar Surface Area: 77

2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>

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Additional information on 2-(5-amino-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethan-1-ol

Chemical Profile of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- (CAS No. 90870-77-2)

1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-, identified by its Chemical Abstracts Service (CAS) number 90870-77-2, is a heterocyclic compound with significant potential in pharmaceutical and biochemical research. This compound belongs to the pyrazole class, a scaffold widely recognized for its versatility in drug design due to its ability to engage in multiple hydrogen bonding interactions and exhibit favorable pharmacokinetic properties. The presence of both amino and hydroxyl functional groups, along with a pyridinyl substituent, enhances its reactivity and utility in synthetic chemistry.

The structural motif of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- positions it as a valuable intermediate in the synthesis of more complex molecules. The pyrazole ring itself is a privileged structure in medicinal chemistry, with numerous derivatives having demonstrated efficacy across a range of therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The introduction of the 2-pyridinyl group further expands its utility by providing a handle for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

Recent advancements in drug discovery have highlighted the importance of polyfunctionalized heterocycles in achieving target engagement and improved pharmacological profiles. In particular, the combination of an amino group and a hydroxyl group on the pyrazole core allows for diverse derivatization strategies, enabling the construction of molecules with tailored biological activities. This flexibility makes 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- a compelling candidate for further exploration in medicinal chemistry.

One notable area of research involving derivatives of pyrazole is their role as kinase inhibitors. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. The ability of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- to serve as a precursor for kinase inhibitors stems from its capacity to mimic natural substrates or bind to allosteric sites on the enzyme. For instance, recent studies have demonstrated that pyrazole-based inhibitors can disrupt aberrant signaling cascades by selectively targeting specific kinases.

The 5-amino group in the compound’s structure is particularly noteworthy, as it provides a site for covalent bond formation with other molecular fragments. This reactivity is exploited in fragment-based drug design approaches, where small molecules are screened for initial binding interactions before being expanded into lead compounds. The hydroxyl group at the 1-position further contributes to the compound’s potential as a building block by enabling ether or ester formation, which can be used to link different pharmacophoric units.

Another emerging application of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- is in the development of bioconjugates for diagnostic imaging. Pyrazole derivatives have been incorporated into probes that target specific biological markers using techniques such as positron emission tomography (PET) or magnetic resonance imaging (MRI). The ability to functionalize this scaffold with both polar and lipophilic groups makes it an ideal candidate for designing probes that enhance contrast and specificity in diagnostic assays.

The 2-pyridinyl substituent adds another layer of complexity to the compound’s chemical behavior. Pyridine rings are known for their ability to participate in coordination chemistry with metal ions, which has implications for both catalysis and bioactivity. For example, transition metal complexes incorporating pyridine-based ligands have been explored as antitumor agents due to their ability to generate reactive oxygen species or interfere with DNA replication in cancer cells.

In synthetic terms, 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- can be accessed through multi-step organic transformations that leverage its reactive functional groups. The synthesis typically begins with commercially available precursors such as 3-bromoaniline or 2-halopyrazoles, which undergo nucleophilic substitution or condensation reactions to introduce the desired substituents. Advances in flow chemistry have also enabled more efficient preparation methods for this type of heterocyclic compound.

The pharmaceutical industry has shown increasing interest in developing treatments for neurological disorders, where small molecules modulating synaptic transmission are highly sought after. Pyrazole derivatives have been reported to interact with neurotransmitter receptors or ion channels, making them candidates for therapies targeting conditions such as Alzheimer’s disease or Parkinson’s disease. The structural features of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)-, including its dual hydroxyl and amino groups along with the pyridinyl moiety, make it a promising candidate for further exploration in this area.

Furthermore, agrochemical applications are another emerging field where pyrazole-based compounds are being investigated. These derivatives exhibit herbicidal or fungicidal properties by interfering with essential metabolic pathways in plants or fungi. The versatility of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- allows it to be modified into compounds that offer improved crop protection while minimizing environmental impact—a critical consideration in modern agriculture.

The development of new synthetic methodologies continues to drive innovation in the use of 1H-Pyrazole-1-ethanol,5-amino-3-(2-pyridinyl)- as a building block. Techniques such as organometallic catalysis and photoredox chemistry have enabled novel transformations that expand the scope of possible derivatives. These advances not only accelerate drug discovery but also open up new avenues for material science applications where pyrazole-based polymers or coordination complexes are employed.

In conclusion,1H-Pyrazole-1-ethanol,5-amino,3-(2-pyridinyl)- (CAS No. 908707772) represents a versatile scaffold with broad utility across pharmaceuticals, diagnostics,and agrochemicals.* Its unique structural features—comprising an amino group,a hydroxyl group,and a pyridinyl substituent—make it an attractive intermediate for further chemical manipulation.* Recent research underscores its potential role*as*a precursor*for*compounds targeting neurological disorders,*kinase inhibition,*and*bioimaging applications.* As synthetic chemistry progresses,*the accessibility*and*tunability*of this compound will likely lead*to*even more innovative uses*in*the future.

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